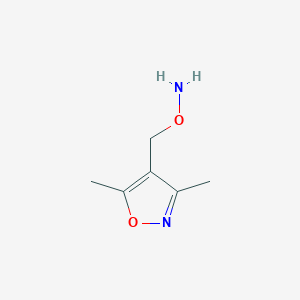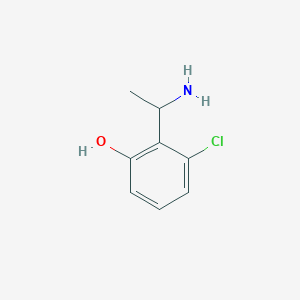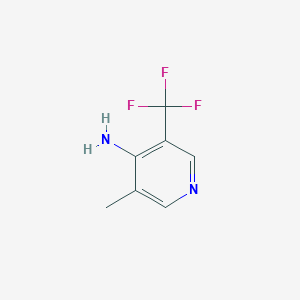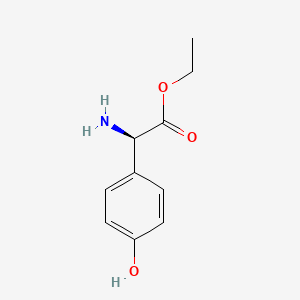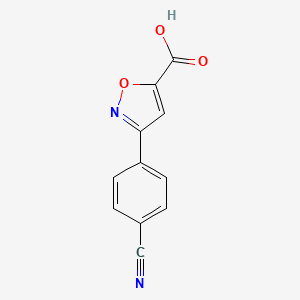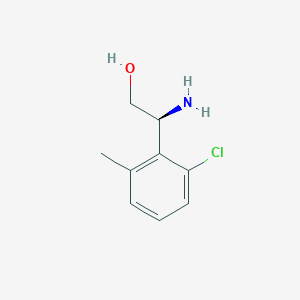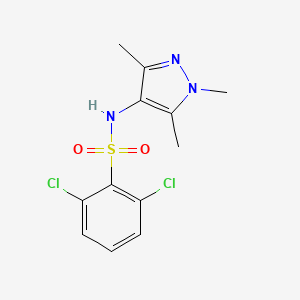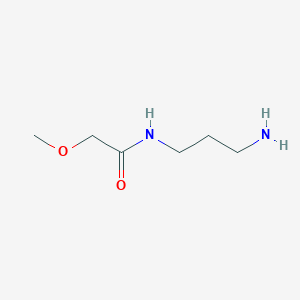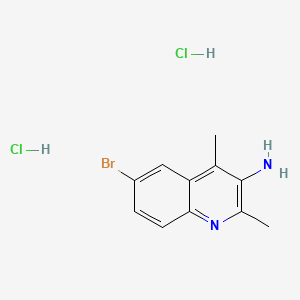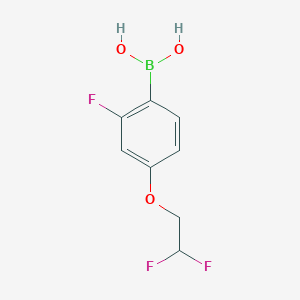
(4-(2,2-Difluoroethoxy)-2-fluorophenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(2,2-Difluoroethoxy)-2-fluorophenyl)boronic acid: is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structural properties and reactivity. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with fluorine and difluoroethoxy groups. These substitutions impart distinct electronic and steric properties to the molecule, making it a valuable reagent in various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the borylation of an aryl halide using a palladium-catalyzed Suzuki-Miyaura coupling reaction . This reaction involves the coupling of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. The reaction conditions are generally mild, and the process is tolerant of various functional groups.
Industrial Production Methods: Industrial production of (4-(2,2-Difluoroethoxy)-2-fluorophenyl)boronic acid may involve large-scale Suzuki-Miyaura coupling reactions. The scalability of this method makes it suitable for industrial applications. Additionally, advancements in continuous flow chemistry have enabled more efficient and cost-effective production of boronic acids on an industrial scale .
Analyse Chemischer Reaktionen
Types of Reactions: (4-(2,2-Difluoroethoxy)-2-fluorophenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Bases: Such as potassium carbonate or sodium hydroxide for coupling reactions.
Major Products Formed:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Wissenschaftliche Forschungsanwendungen
Chemistry: (4-(2,2-Difluoroethoxy)-2-fluorophenyl)boronic acid is widely used in organic synthesis as a building block for the construction of complex molecules. Its ability to undergo Suzuki-Miyaura coupling makes it valuable for the synthesis of biaryl compounds, which are important in pharmaceuticals and materials science .
Biology and Medicine: In medicinal chemistry, boronic acids are explored for their potential as enzyme inhibitors. The unique electronic properties of this compound make it a candidate for the development of inhibitors targeting specific enzymes involved in disease pathways .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic devices. Its reactivity and stability make it suitable for various applications in material science .
Wirkmechanismus
The mechanism of action of (4-(2,2-Difluoroethoxy)-2-fluorophenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex. This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired biaryl product . The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with specific enzymes through reversible covalent bonding .
Vergleich Mit ähnlichen Verbindungen
Phenylboronic Acid: A simpler boronic acid with similar reactivity but lacking the fluorine and difluoroethoxy substitutions.
(4-Fluorophenyl)boronic Acid: Similar structure but without the difluoroethoxy group.
(4-(2,2-Difluoroethoxy)phenyl)boronic Acid: Lacks the additional fluorine substitution on the aromatic ring.
Uniqueness: The presence of both fluorine and difluoroethoxy groups in (4-(2,2-Difluoroethoxy)-2-fluorophenyl)boronic acid imparts unique electronic properties that enhance its reactivity and stability. These substitutions make it a more versatile reagent in organic synthesis compared to simpler boronic acids .
Eigenschaften
Molekularformel |
C8H8BF3O3 |
|---|---|
Molekulargewicht |
219.96 g/mol |
IUPAC-Name |
[4-(2,2-difluoroethoxy)-2-fluorophenyl]boronic acid |
InChI |
InChI=1S/C8H8BF3O3/c10-7-3-5(15-4-8(11)12)1-2-6(7)9(13)14/h1-3,8,13-14H,4H2 |
InChI-Schlüssel |
HKBCAPHLUCOTIM-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=C(C=C1)OCC(F)F)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{7-Azaspiro[3.5]nonan-5-yl}methanolhydrochloride](/img/structure/B13567276.png)
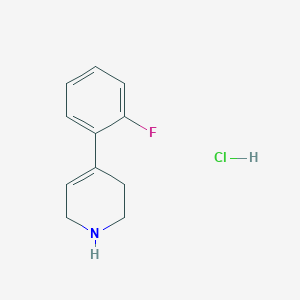
![2-[4-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13567285.png)
